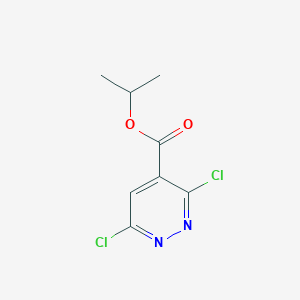

Isopropyl 3,6-dichloropyridazine-4-carboxylate

Description

Isopropyl 3,6-dichloropyridazine-4-carboxylate is a halogenated pyridazine derivative characterized by a dichlorinated pyridazine ring and an isopropyl ester group at the 4-position. This compound is primarily utilized in pharmaceutical and agrochemical research as a key intermediate for synthesizing bioactive molecules. Its structure combines electron-withdrawing chlorine substituents and a bulky isopropyl ester, influencing its reactivity, solubility, and interactions with biological targets.

Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl 3,6-dichloropyridazine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2O2/c1-4(2)14-8(13)5-3-6(9)11-12-7(5)10/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MREQTJYSBKUSHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC(=NN=C1Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 3,6-dichloropyridazine-4-carboxylate typically involves the esterification of 3,6-dichloropyridazine-4-carboxylic acid with isopropanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can optimize reaction conditions, such as temperature and pressure, to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: Isopropyl 3,6-dichloropyridazine-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium amide or thiourea can be used for substitution reactions.

Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are commonly used for hydrolysis reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: Isopropyl 3,6-dichloropyridazine-4-carboxylate is used as an intermediate in the synthesis of various heterocyclic compounds.

Biology and Medicine: In biological research, this compound is used to study the structure-activity relationships of pyridazine derivatives.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and fungicides. Its unique chemical properties make it a valuable intermediate in the synthesis of active ingredients for crop protection .

Mechanism of Action

The mechanism of action of Isopropyl 3,6-dichloropyridazine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects . The exact pathways and molecular targets may vary depending on the specific application and the nature of the target .

Comparison with Similar Compounds

Methyl 3,6-Dichloropyridazine-4-carboxylate

Ethyl 3,6-Dichloropyridazine-4-carboxylate

- Similarity Score : 0.83 (structural similarity to isopropyl analog) .

- Molecular Weight : 221.03 g/mol (estimated).

- Key Differences :

- Ethyl ester provides intermediate steric bulk between methyl and isopropyl groups, affecting reaction kinetics in ester hydrolysis or cross-coupling reactions.

- Higher lipophilicity than methyl ester but lower than isopropyl analog, influencing membrane permeability in biological studies.

3,6-Dichloropyridazine-4-carboxamide

3,6-Dichloro-4-isopropylpyridazine

Data Table: Comparative Properties of Pyridazine Derivatives

Research Findings and Functional Insights

- Reactivity Trends :

- Biological Activity: Carboxamide derivatives show enhanced binding to bacterial dihydrofolate reductase compared to esters, as noted in preliminary antimicrobial studies .

- Synthetic Utility :

- Ethyl and methyl esters are preferred for Suzuki-Miyaura cross-coupling reactions due to their balance of reactivity and stability .

Biological Activity

Isopropyl 3,6-dichloropyridazine-4-carboxylate is a synthetic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Compound Overview

This compound is derived from pyridazine, a class of heterocyclic compounds known for their diverse biological activities. The compound is synthesized through the esterification of 3,6-dichloropyridazine-4-carboxylic acid with isopropanol, typically using a catalyst such as sulfuric acid or hydrochloric acid to facilitate the reaction.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of chlorine substituents on the pyridazine ring enhances its reactivity and binding affinity to various biomolecules. This property allows the compound to modulate biological pathways effectively, making it a candidate for therapeutic applications .

Biological Activities

- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyridazine, including this compound, exhibit antimicrobial properties. Research indicates that these compounds can inhibit the growth of certain pathogenic bacteria and fungi.

- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses. In vitro studies have demonstrated that it can inhibit pro-inflammatory cytokines, suggesting its utility in treating autoimmune diseases .

- Enzyme Inhibition : this compound has been investigated for its inhibitory effects on tyrosine kinases (TYK2), which are crucial in signaling pathways related to inflammation and immune responses. Compounds similar to this compound have been shown to selectively inhibit TYK2 activity, offering insights into potential therapeutic applications for autoimmune disorders .

Case Studies

- In Vitro Studies : In a study assessing the anti-inflammatory properties of pyridazine derivatives, this compound was found to significantly reduce the expression of IL-23 and IL-12 in cultured immune cells. This reduction indicates its potential role in managing conditions like psoriasis and rheumatoid arthritis .

- In Vivo Efficacy : Another study evaluated the efficacy of related compounds in animal models of colitis. The results indicated that treatment with these compounds led to reduced colonic inflammation and improved clinical outcomes compared to control groups .

Comparative Analysis

To better understand the biological activity of this compound in relation to similar compounds, the following table summarizes key features:

| Compound Name | Solubility | Biological Activity | Target Enzymes |

|---|---|---|---|

| This compound | Moderate | Antimicrobial, Anti-inflammatory | TYK2 |

| Methyl 3,6-dichloropyridazine-4-carboxylate | High | Antifungal | Not specified |

| Ethyl 3,6-dichloropyridazine-4-carboxylate | Moderate | Antimicrobial | Not specified |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Isopropyl 3,6-dichloropyridazine-4-carboxylate, and how can reaction conditions be optimized?

- Methodology : Adapt multi-step protocols from methyl/ethyl ester analogs (e.g., methyl 3,6-dichloropyridazine-4-carboxylate synthesis). Use lithium hydroxide in THF/water for hydrolysis, followed by esterification with isopropyl alcohol under acid catalysis. Optimize via Design of Experiments (DOE) to adjust temperature (40–80°C), solvent polarity (e.g., dichloromethane vs. ethyl acetate), and catalyst loading (e.g., triethylamine). Monitor purity via HPLC .

- Key Parameters : Reaction yield improves under inert atmospheres (N₂/Ar) due to moisture sensitivity of intermediates. Confirm intermediates via LC-MS .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment?

- Methodology : Combine NMR (¹H/¹³C, DEPT-135) to identify ester protons (δ 1.2–1.4 ppm for isopropyl) and chlorine substitution patterns. Use FT-IR for carbonyl (C=O, ~1700 cm⁻¹) and pyridazine ring vibrations. Validate purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and compare retention times with PubChem data .

- Advanced Tip : High-resolution mass spectrometry (HRMS) resolves isotopic clusters for Cl atoms (M+2 peaks) .

Q. How does solvent choice impact the compound’s stability during storage?

- Methodology : Conduct accelerated stability studies in polar (DMSO, methanol) and non-polar (hexane) solvents at 4°C, 25°C, and 40°C. Monitor degradation via UV-Vis (λmax ~260 nm for pyridazine) and HPLC. Prefer anhydrous DMSO for long-term storage to minimize hydrolysis .

Advanced Research Questions

Q. How can regioselective functionalization of the pyridazine ring be achieved for targeted drug discovery?

- Methodology : Leverage microwave-assisted synthesis (e.g., 80–120°C, 30–60 min) to control reaction kinetics. Use Pd-catalyzed cross-coupling (Suzuki-Miyaura) for C-3 substitution, prioritizing electron-withdrawing groups (EWGs) at C-6 to direct reactivity. Validate regiochemistry via NOESY NMR .

- Data Contradiction : Conflicting yields in literature (e.g., 45% vs. 68%) may arise from residual moisture; address via molecular sieves or anhydrous solvent systems .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of target enzymes (e.g., dihydrofolate reductase). Parameterize the compound’s partial charges via DFT (B3LYP/6-31G*). Validate binding poses with MD simulations (AMBER) and compare with in vitro IC₅₀ data from enzyme inhibition assays .

- Case Study : A pyridazine analog showed ∆G = -9.2 kcal/mol binding to EGFR kinase, correlating with experimental IC₅₀ = 12 µM .

Q. How can contradictory data on reaction yields be systematically resolved?

- Methodology : Apply kinetic modeling (e.g., Arrhenius plots) to identify rate-limiting steps. Use LC-MS to detect side products (e.g., di-ester byproducts from incomplete hydrolysis). Cross-reference synthetic protocols: higher triethylamine ratios (≥2 eq.) in improved yields by neutralizing HCl .

Q. What strategies enhance solubility for in vivo pharmacokinetic studies?

- Methodology : Formulate with cyclodextrins (e.g., HP-β-CD) or lipid nanoparticles. Assess solubility via shake-flask method (pH 1–10 buffers). For low aqueous solubility (<0.1 mg/mL), use PEG-400/water co-solvents. Monitor plasma stability in rodent models via LC-MS/MS .

Methodological Resources

- Synthesis Optimization : DOE templates for esterification (JMP® or Minitab®) .

- Computational Tools : PyMOL for docking visualization; Gaussian 16 for DFT .

- Analytical Standards : PubChem CID references (InChIKey: JRZDBBCBIQEJLA) for spectral comparison .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.